Biosynthetic Divergence: Hydroxymethyl Substitution Drives Unique Macrocyclic Ring Expansion
A direct, head-to-head mutasynthetic study demonstrates the profound impact of the hydroxymethyl substituent. When an AHBA-blocked mutant of *S. hygroscopicus* was supplemented with 3-amino-5-hydroxybenzoic acid (AHBA), the expected 19-membered macrolactam, progeldanamycin, was produced. In stark contrast, supplementation with the target compound's core structure, 3-amino-5-hydroxymethylbenzoic acid, redirected biosynthesis. The amide synthase GdmF processed this alternative starter unit to yield not only the expected 19-membered macrolactams but also, and more importantly, novel, ring-enlarged 20-membered macrolactones [1]. This divergent product profile is a direct consequence of the unique chemical behavior of the hydroxymethyl group.
| Evidence Dimension | Product profile from mutasynthetic processing |
|---|---|
| Target Compound Data | 19-membered macrolactams AND novel 20-membered macrolactones |
| Comparator Or Baseline | 3-amino-5-hydroxybenzoic acid (AHBA) |
| Quantified Difference | Target produced novel 20-membered macrolactones, whereas AHBA did not. |
| Conditions | *S. hygroscopicus* (strain K390-61-1) AHBA(-) mutant fed with 1.5 g of 3-amino-5-hydroxymethylbenzoic acid in a 1.6 L fermentation [1]. |
Why This Matters
This establishes the compound as a privileged tool for accessing novel, ring-expanded ansamycin chemical space that is inaccessible via the native biosynthetic route.
- [1] Rachid, S., Huo, L., Herrmann, J., Stadler, M., & Müller, R. (2012). Broad Substrate Specificity of the Amide Synthase in S. hygroscopicus—New 20-Membered Macrolactones Derived from Geldanamycin. Journal of the American Chemical Society, 134(3), 1673–1679. View Source
